molecular formula C14H13IN2O B6053896 N-(4-iodo-2-methylphenyl)-N'-phenylurea

N-(4-iodo-2-methylphenyl)-N'-phenylurea

Cat. No. B6053896
M. Wt: 352.17 g/mol
InChI Key: CZIKQDCOBDIAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-IODO-2-METHYLPHENYL)ACETAMIDE” is a compound with the linear formula C9H10INO . It has a molecular weight of 275.091 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-Iodo-2-methylphenyl)-4-methylbenzenemethanamine”, has a molecular formula of C15H16IN and a molecular weight of 337.2 .


Physical And Chemical Properties Analysis

“N-(4-Iodo-2-methylphenyl)-4-methylbenzenemethanamine” has a predicted boiling point of 397.9±30.0 °C and a predicted density of 1.503±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Safety and Hazards

Sigma-Aldrich sells “N-(4-IODO-2-METHYLPHENYL)ACETAMIDE” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(4-iodo-2-methylphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIKQDCOBDIAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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